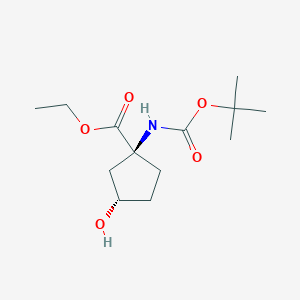
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy group on a cyclopentane ring. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Hydroxy Group: A hydroxy group is introduced at the desired position through oxidation or other suitable reactions.
Amino Group Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of Carboxylate: The carboxylate group is introduced through esterification or other suitable reactions.
Final Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Boc-protected amino group can be deprotected and substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group and hydroxy group play crucial roles in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.
Boc-Protected Amino Acids: Compounds with Boc-protected amino groups used in peptide synthesis.
Hydroxycyclopentane Derivatives: Compounds with hydroxy groups on cyclopentane rings.
Uniqueness
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl (1S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17)/t9-,13-/m0/s1 |
Clave InChI |
CVBLNNNHPBYDIV-ZANVPECISA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CC[C@@H](C1)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
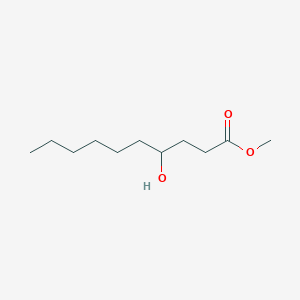
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
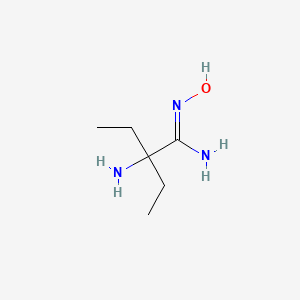
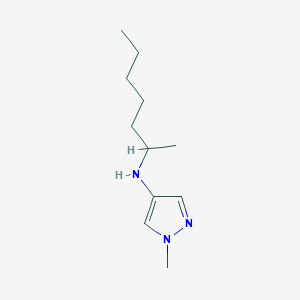
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)

![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
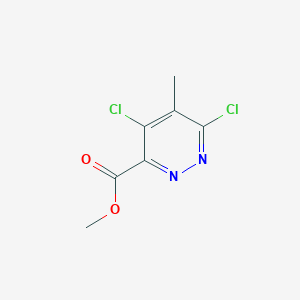

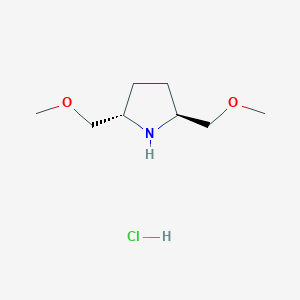
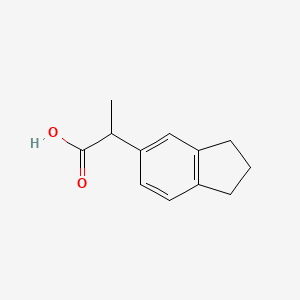
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
